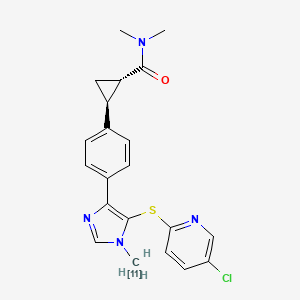

(1S,2S)-2-(4-(5-((5-Chloropyridin-2-yl)thio)-1-(11C)methyl-1H-imidazol-4-yl)phenyl)-N,N-dimethylcyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11C-MK-3168 is a novel positron emission tomography (PET) tracer specifically designed for imaging fatty acid amide hydrolase (FAAH) in the brain. FAAH is an enzyme responsible for the degradation of anandamide, a neurotransmitter involved in pain, mood, and appetite regulation. Inhibition of FAAH results in analgesic and anti-inflammatory effects, making 11C-MK-3168 a valuable tool in both clinical and research settings .

Méthodes De Préparation

The synthesis of 11C-MK-3168 involves the incorporation of carbon-11, a radioactive isotope, into the molecular structure. The synthetic route typically starts with the preparation of a precursor compound, which is then labeled with carbon-11 using a radiochemical synthesis module. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon. The final product is purified using high-performance liquid chromatography (HPLC) to ensure radiochemical and chemical purity .

Analyse Des Réactions Chimiques

11C-MK-3168 primarily undergoes reactions typical of PET tracers, including radiolabeling and subsequent metabolic transformations in biological systems. The compound is designed to be stable under physiological conditions, but it can undergo hydrolysis and oxidation in vivo. Common reagents used in its synthesis include carbon-11 labeled methyl iodide and various organic solvents. The major products formed from these reactions are the labeled PET tracer and its metabolites .

Applications De Recherche Scientifique

11C-MK-3168 has a wide range of scientific research applications. In chemistry, it is used to study the kinetics and dynamics of FAAH inhibition. In biology and medicine, it serves as a diagnostic tool for imaging FAAH activity in the brain, aiding in the understanding of neurological disorders such as chronic pain, anxiety, and depression. The compound is also used in preclinical and clinical trials to evaluate the efficacy of new FAAH inhibitors .

Mécanisme D'action

The mechanism of action of 11C-MK-3168 involves its binding to FAAH, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of anandamide, leading to increased levels of this neurotransmitter in the brain. The elevated anandamide levels result in analgesic and anti-inflammatory effects. The molecular targets of 11C-MK-3168 include the active site of FAAH, and the pathways involved are primarily related to the endocannabinoid system .

Comparaison Avec Des Composés Similaires

11C-MK-3168 is unique in its high selectivity and affinity for FAAH compared to other PET tracers. Similar compounds include 11C-FAAH-1906 and other FAAH inhibitors. While 11C-FAAH-1906 also targets FAAH, it has different pharmacokinetic properties and brain permeability. 11C-MK-3168 is preferred for its rapid brain uptake and specific signal in FAAH-enriched regions, making it a superior choice for imaging studies .

Propriétés

Numéro CAS |

1242441-58-2 |

|---|---|

Formule moléculaire |

C21H21ClN4OS |

Poids moléculaire |

411.9 g/mol |

Nom IUPAC |

(1S,2S)-2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-(111C)methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1/i3-1 |

Clé InChI |

WRBFPGYDKJBYBI-LGNYVVAJSA-N |

SMILES isomérique |

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N(C=N3)[11CH3])SC4=NC=C(C=C4)Cl |

SMILES canonique |

CN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)

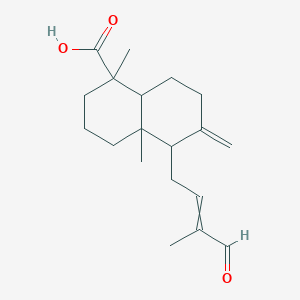

![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)

![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)

![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)

![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)